molecular formula C23H18N2O3 B10887510 2-(Naphthalen-1-ylamino)-2-oxoethyl 2-methylquinoline-4-carboxylate

2-(Naphthalen-1-ylamino)-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B10887510
M. Wt: 370.4 g/mol
InChI Key: XFUQLYXPWIDHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the naphthylamino group: This step might involve the reaction of the quinoline derivative with 1-naphthylamine under suitable conditions.

    Esterification: The final step could involve the esterification of the carboxylic acid group with an appropriate alcohol, such as 2-oxoethyl alcohol.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the naphthylamino group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site of an enzyme.

    Receptor modulation: By interacting with cell surface receptors.

    DNA intercalation: By inserting itself between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-quinolinecarboxylic acid: A simpler derivative with similar core structure.

    1-Naphthylamine: Shares the naphthylamino group.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is unique due to its combination of the naphthylamino group and the quinoline core, which may confer distinct biological and chemical properties compared to its simpler analogs.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H18N2O3/c1-15-13-19(18-10-4-5-11-21(18)24-15)23(27)28-14-22(26)25-20-12-6-8-16-7-2-3-9-17(16)20/h2-13H,14H2,1H3,(H,25,26)

InChI Key

XFUQLYXPWIDHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.